molecular formula C18H15ClN4O B2631244 Cysteine Protease inhibitor (hydrochloride)

Cysteine Protease inhibitor (hydrochloride)

Cat. No.: B2631244
M. Wt: 338.8 g/mol
InChI Key: SOZJROVPTNXLPB-UHFFFAOYSA-N
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Description

Cysteine protease inhibitors are compounds that inhibit the activity of cysteine proteases, which are enzymes that cleave peptide bonds in proteins. These inhibitors are crucial in regulating proteolytic activity in various physiological and pathological processes. Cysteine protease inhibitors (hydrochloride) are particularly significant in medical research due to their potential therapeutic applications in treating diseases such as cancer, rheumatoid arthritis, and parasitic infections .

Mechanism of Action

Target of Action

Cysteine Protease Inhibitor Hydrochloride primarily targets cysteine proteases , a class of proteolytic enzymes . These enzymes are involved in various biological processes, including extracellular matrix turnover, antigen presentation, digestion, immune invasion, hemoglobin hydrolysis, parasite invasion, and egress . They play a key role in the regulation of cellular status and protein function, particularly in cancer metabolism and cancer cell survival .

Mode of Action

Cysteine Protease Inhibitor Hydrochloride interacts with its targets by binding to the active site of cysteine proteases, thereby inhibiting their activity . The inhibitor prevents unwanted digestion by acting as an endogenous inhibitor of the mature enzyme . The prodomain of the enzyme, which is necessary for the activation of the mature enzyme, is removed through different modes .

Biochemical Pathways

Cysteine Protease Inhibitor Hydrochloride affects various biochemical pathways. It regulates the processing of transglutaminases, crucial in the biochemical pathway responsible for regulating the cross-linking and desquamation of the stratum corneum . It also plays a role in the regulation of programmed cell death in plants . The inhibitor’s action on cysteine proteases can lead to the complete proteolysis of cell adhesive structures, notably the desmogleins .

Pharmacokinetics

It’s known that the inhibitor can block the active site of cysteine proteases , suggesting that it can interact directly with its target enzymes in the body.

Result of Action

The action of Cysteine Protease Inhibitor Hydrochloride leads to various molecular and cellular effects. By inhibiting cysteine proteases, it can prevent the excessive cleavage of antigenic epitopes , regulate the balance between the loss of the outer squames and mitosis of the cells in the basal cell layer , and block programmed cell death triggered by oxidative stress . Uncontrolled proteolytic activity, which can lead to abnormal hair follicle formation and deleterious effects on the skin barrier function, can be prevented by the inhibitor .

Action Environment

The action, efficacy, and stability of Cysteine Protease Inhibitor Hydrochloride can be influenced by various environmental factors. It’s known that cysteine proteases are present in all living organisms , suggesting that the inhibitor’s action might be influenced by the biological environment in which these enzymes are present.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cysteine protease inhibitors often involves the creation of dipeptidyl frameworks with specific warheads that can interact with the active site of the enzyme. Common synthetic routes include the preparation of dipeptidyl epoxyesters, dipeptidyl enoates, and dipeptidyl nitroalkenes. These compounds are synthesized through various organic reactions, including esterification, alkylation, and nitrile formation .

Industrial Production Methods: Industrial production of cysteine protease inhibitors typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product. Techniques such as chromatography and crystallization are employed to purify the synthesized inhibitors .

Chemical Reactions Analysis

Types of Reactions: Cysteine protease inhibitors undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Solvents: Dimethyl sulfoxide, acetonitrile.

Major Products Formed: The major products formed from these reactions include modified inhibitors with enhanced stability and binding properties, such as sulfoxides, sulfones, and thiol derivatives .

Scientific Research Applications

Cysteine protease inhibitors (hydrochloride) have a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Cysteine protease inhibitors (hydrochloride) are unique due to their specific interaction with the thiol group of the catalytic cysteine residue, leading to highly selective and potent inhibition. This specificity makes them valuable tools in both research and therapeutic applications .

Properties

IUPAC Name

4-[3-[4-(aminomethyl)phenyl]phenoxy]pyrimidine-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O.ClH/c19-11-13-4-6-14(7-5-13)15-2-1-3-16(10-15)23-18-8-9-21-17(12-20)22-18;/h1-10H,11,19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZJROVPTNXLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C#N)C3=CC=C(C=C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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